9-Acetylperimidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetylperimidine hydrochloride typically involves the acetylation of perimidine. One common method includes the reaction of perimidine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
9-Acetylperimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 9-Acetylperimidine.
Reduction: Amine derivatives of 9-Acetylperimidine.
Substitution: Various substituted perimidine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Acetylperimidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 9-Acetylperimidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
Perimidine: The parent compound of 9-Acetylperimidine hydrochloride.
9-Aminoacridine: Another heterocyclic compound with similar structural features.
Pyridine Derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
This compound is unique due to its specific acetyl group, which imparts distinct chemical properties
Properties
CAS No. |
101831-64-5 |
---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-(1H-perimidin-1-ium-4-yl)ethanone;chloride |
InChI |
InChI=1S/C13H10N2O.ClH/c1-8(16)10-6-5-9-3-2-4-11-12(9)13(10)15-7-14-11;/h2-7H,1H3,(H,14,15);1H |
InChI Key |
PABQSGSJPVFQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C3=C(C=CC=C3[NH2+]C=N2)C=C1.[Cl-] |
Origin of Product |
United States |
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